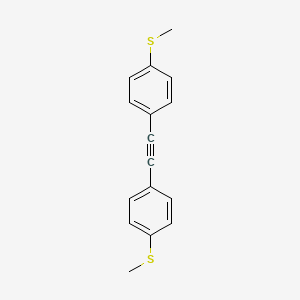

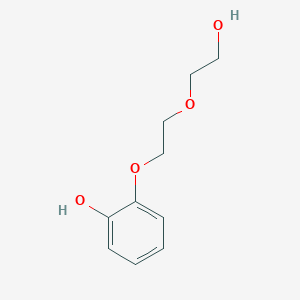

![molecular formula H2O5STi B12510670 Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)

Titanium, oxo[sulfato(2-)-kappaO,kappaO']-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dioxo-bis(sulfato)titanate(IV) est un cluster de titane-oxo qui joue un rôle important dans diverses applications industrielles et scientifiques. Ce composé est connu pour ses propriétés structurales et sa réactivité uniques, ce qui en fait un sujet d'intérêt dans des domaines tels que la science des matériaux, la chimie et l'ingénierie environnementale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du dioxo-bis(sulfato)titanate(IV) implique généralement la dissolution de sels de titane dans l'acide sulfurique. Une méthode courante est la dissolution du minerai d'ilménite (FeTiO3) dans l'acide sulfurique aqueux, ce qui précipite le fer tout en maintenant le titane en solution. La solution de sulfate de titane est ensuite diluée ou chauffée pour précipiter du dioxyde de titane (TiO2) pur .

Méthodes de production industrielle : Dans les milieux industriels, la production de dioxyde de titane implique le procédé au sulfate. Ce procédé comprend la dissolution du minerai d'ilménite dans l'acide sulfurique, suivie de l'élimination du fer et de la précipitation du dioxyde de titane à partir de la solution de sulfate de titane. Le dioxyde de titane résultant est utilisé dans diverses applications, y compris les pigments, les cellules solaires et les dispositifs photocatalytiques .

Analyse Des Réactions Chimiques

Types de réactions : Le dioxo-bis(sulfato)titanate(IV) subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont influencées par la présence de ligands sulfate et du noyau titane-oxo .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le dioxo-bis(sulfato)titanate(IV) comprennent l'acide sulfurique, l'eau et divers ligands organiques. Les conditions réactionnelles impliquent souvent des températures élevées et des niveaux de pH contrôlés pour faciliter les transformations souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le dioxo-bis(sulfato)titanate(IV) comprennent le dioxyde de titane et divers clusters titane-oxo. Ces produits sont caractérisés par leurs propriétés structurales et fonctionnelles uniques .

Applications de la recherche scientifique

Le dioxo-bis(sulfato)titanate(IV) a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier le comportement des clusters titane-oxo. En biologie et en médecine, il est étudié pour son utilisation potentielle dans les systèmes de délivrance de médicaments et comme catalyseur pour diverses réactions biochimiques. Dans l'industrie, il est utilisé dans la production de pigments, de cellules solaires et de dispositifs photocatalytiques .

Mécanisme d'action

Le mécanisme d'action du dioxo-bis(sulfato)titanate(IV) implique l'interaction de son noyau titane-oxo avec diverses cibles moléculaires. Les ligands sulfate jouent un rôle crucial dans la stabilisation du composé et la facilitation de sa réactivité. Les voies impliquées dans son action comprennent la formation de clusters titane-oxo et la transformation subséquente en dioxyde de titane .

Applications De Recherche Scientifique

Titanium, oxo[sulfato(2-)-kappaO,kappaO’]- has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of titanium-oxo clusters. In biology and medicine, it is investigated for its potential use in drug delivery systems and as a catalyst for various biochemical reactions. In industry, it is utilized in the production of pigments, solar cells, and photocatalytic devices .

Mécanisme D'action

The mechanism of action of titanium, oxo[sulfato(2-)-kappaO,kappaO’]- involves the interaction of its titanium-oxo core with various molecular targets. The sulfate ligands play a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved in its action include the formation of titanium-oxo clusters and the subsequent transformation into titanium dioxide .

Comparaison Avec Des Composés Similaires

Le dioxo-bis(sulfato)titanate(IV) peut être comparé à d'autres clusters titane-oxo, tels que ceux stabilisés par des ligands organiques comme les oximes et les catéchols. Ces composés similaires présentent des propriétés structurales et fonctionnelles uniques, ce qui les rend adaptés à diverses applications. La singularité du dioxo-bis(sulfato)titanate(IV) réside dans ses ligands sulfate, qui confèrent une réactivité et une stabilité distinctes par rapport aux autres clusters titane-oxo .

Liste des composés similaires :- Clusters titane-oxo à base d'oxime

- Clusters titane-oxo stabilisés par le catéchol

- Clusters titane-oxo stabilisés par le tartrate

Propriétés

Formule moléculaire |

H2O5STi |

|---|---|

Poids moléculaire |

161.95 g/mol |

Nom IUPAC |

oxotitanium;sulfuric acid |

InChI |

InChI=1S/H2O4S.O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);; |

Clé InChI |

ZYPJORZNHDXKSD-UHFFFAOYSA-N |

SMILES canonique |

OS(=O)(=O)O.O=[Ti] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

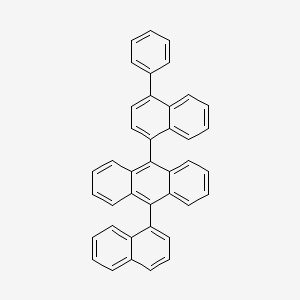

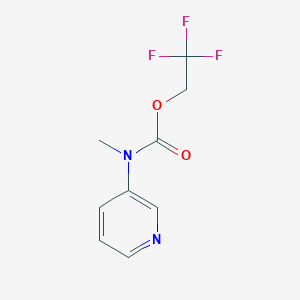

![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)

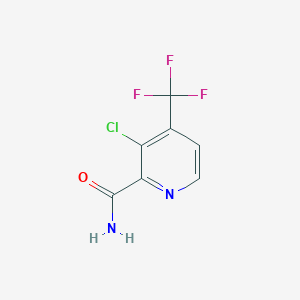

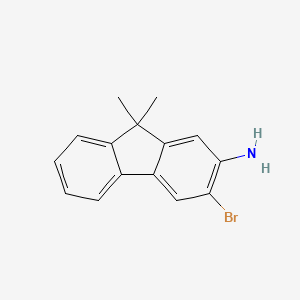

![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)

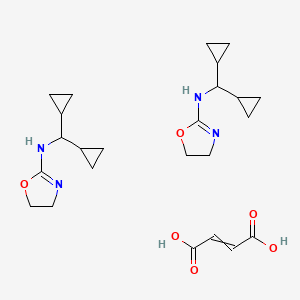

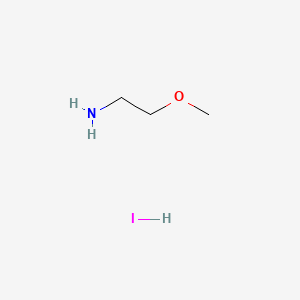

![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)

![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)